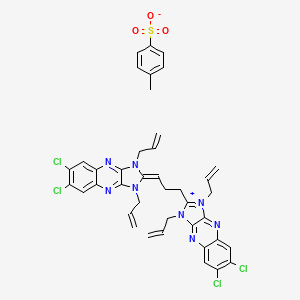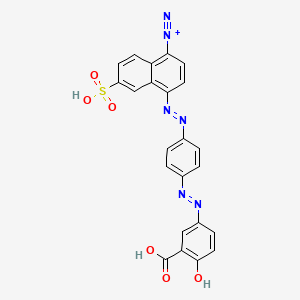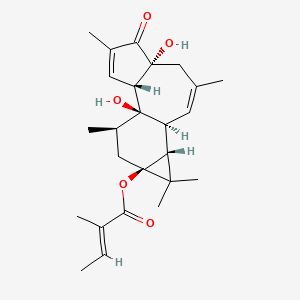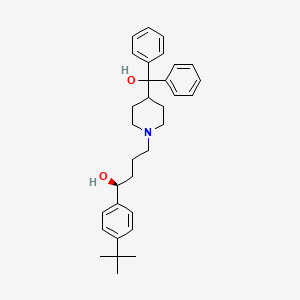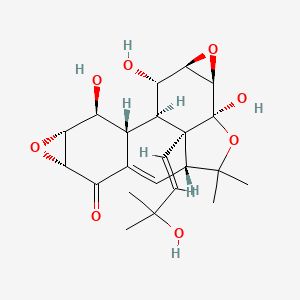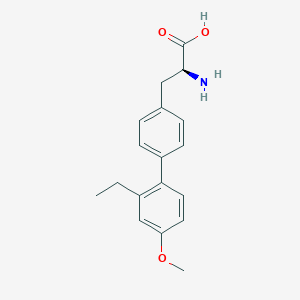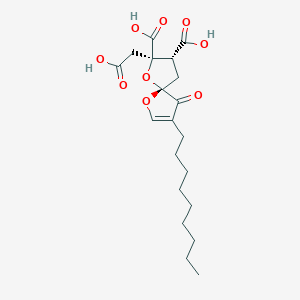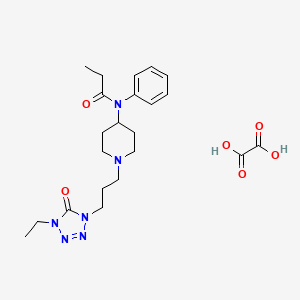
Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydantoin core substituted with diphenyl and piperazinyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride typically involves multiple steps. The initial step often includes the formation of the hydantoin core through the reaction of urea with an aldehyde or ketone. Subsequent steps involve the introduction of diphenyl and piperazinyl groups through nucleophilic substitution reactions. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted hydantoins, oxides, and reduced derivatives. These products often retain the core structure of the original compound while exhibiting modified chemical properties.
Aplicaciones Científicas De Investigación
Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction often leads to the inhibition or activation of biochemical pathways, resulting in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hydantoin, 5,5-dimethyl-: A simpler hydantoin derivative with different substituents.
5,5-Diphenylhydantoin: Lacks the piperazinyl group, resulting in different chemical properties.
Uniqueness
Hydantoin, 5,5-diphenyl-3-(2-(4-(2-hydroxyethyl)-1-piperazinyl)-2-oxoethyl)-, hydrochloride is unique due to the presence of both diphenyl and piperazinyl groups. These functional groups confer distinct chemical reactivity and biological activity, making the compound valuable for various applications.
Propiedades
Número CAS |
92084-90-7 |
|---|---|
Fórmula molecular |
C23H27ClN4O4 |
Peso molecular |
458.9 g/mol |
Nombre IUPAC |
3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C23H26N4O4.ClH/c28-16-15-25-11-13-26(14-12-25)20(29)17-27-21(30)23(24-22(27)31,18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-10,28H,11-17H2,(H,24,31);1H |
Clave InChI |
SPSSNIFZORZVEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)C(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


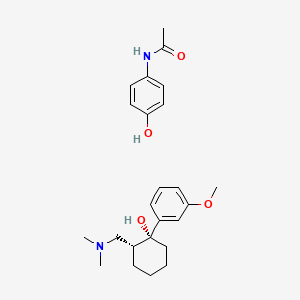
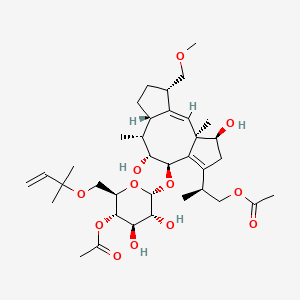
![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
